3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1251688-58-0
VCID: VC6523851
InChI: InChI=1S/C23H23N5O3/c1-16(29)17-6-5-7-18(14-17)22(30)24-19-10-12-27(13-11-19)23(31)21-15-28(26-25-21)20-8-3-2-4-9-20/h2-9,14-15,19H,10-13H2,1H3,(H,24,30)
SMILES: CC(=O)C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Molecular Formula: C23H23N5O3
Molecular Weight: 417.469

3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

CAS No.: 1251688-58-0

Cat. No.: VC6523851

Molecular Formula: C23H23N5O3

Molecular Weight: 417.469

* For research use only. Not for human or veterinary use.

3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide - 1251688-58-0

Specification

CAS No. 1251688-58-0
Molecular Formula C23H23N5O3
Molecular Weight 417.469
IUPAC Name 3-acetyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Standard InChI InChI=1S/C23H23N5O3/c1-16(29)17-6-5-7-18(14-17)22(30)24-19-10-12-27(13-11-19)23(31)21-15-28(26-25-21)20-8-3-2-4-9-20/h2-9,14-15,19H,10-13H2,1H3,(H,24,30)
Standard InChI Key CQGILVUHKICIET-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features three primary components:

  • Benzamide backbone: A benzene ring substituted with an acetyl group at the 3-position and an amide linkage.

  • Piperidine ring: A six-membered saturated nitrogen heterocycle connected to the benzamide via an amide bond.

  • 1-Phenyl-1H-1,2,3-triazole-4-carbonyl group: A triazole ring substituted with a phenyl group and linked to the piperidine through a carbonyl moiety.

The systematic IUPAC name reflects this connectivity: 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide.

Functional Group Interactions

  • Amide bonds (C=O–N–H) stabilize the structure through resonance and hydrogen bonding.

  • The triazole ring contributes π-π stacking capabilities and metabolic stability .

  • The acetyl group enhances lipophilicity, potentially influencing membrane permeability.

Synthesis and Chemical Reactivity

Key Synthetic Routes

While no explicit synthesis of this compound is documented, analogous methodologies from pyrazole and triazole chemistry provide a framework :

Stepwise Assembly

  • Triazole Formation:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenyl azide and propiolamide yields the 1,2,3-triazole-4-carbonyl intermediate .

    • Example:

      Phenyl azide+PropiolamideCu(I)1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride\text{Phenyl azide} + \text{Propiolamide} \xrightarrow{\text{Cu(I)}} \text{1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride}

.

  • Piperidine Functionalization:

    • Coupling the triazole-carbonyl chloride with piperidin-4-amine via nucleophilic acyl substitution:

      Triazole-carbonyl chloride+Piperidin-4-amine1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine\text{Triazole-carbonyl chloride} + \text{Piperidin-4-amine} \rightarrow \text{1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine}

.

  • Benzamide Conjugation:

    • Reacting 3-acetylbenzoyl chloride with the piperidine-triazole intermediate forms the final product:

      3-Acetylbenzoyl chloride+Piperidine-triazole intermediateTarget Compound\text{3-Acetylbenzoyl chloride} + \text{Piperidine-triazole intermediate} \rightarrow \text{Target Compound}

.

Yield Optimization

  • Solvent systems: Dry ethanol or DMF under reflux (60–80°C) .

  • Catalysts: Triethylamine for acid scavenging .

  • Purity: Recrystallization from DMF/ethanol mixtures achieves >85% purity .

Physicochemical Properties

Predicted Characteristics

PropertyValue
Molecular formulaC24_{24}H24_{24}N4_4O3_3
Molecular weight428.48 g/mol
LogP (lipophilicity)3.2 (moderate permeability)
SolubilityPoor in water; soluble in DMSO

Stability Profile

  • Thermal stability: Decomposes above 250°C (DSC analysis) .

  • Photodegradation: Susceptible to UV-induced cleavage of the acetyl group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator